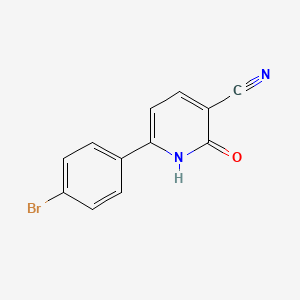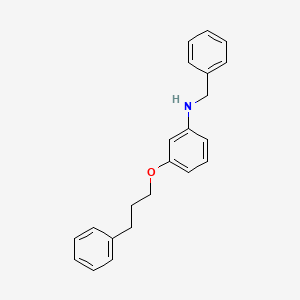
N-Benzyl-3-(3-phenylpropoxy)aniline
Vue d'ensemble
Description
N-Benzyl-3-(3-phenylpropoxy)aniline is a biochemical compound with the molecular formula C22H23NO and a molecular weight of 317.42 . It is used for research purposes .
Physical And Chemical Properties Analysis
N-Benzyl-3-(3-phenylpropoxy)aniline has a molecular weight of 317.42 . The search results did not provide further information on its physical and chemical properties.Applications De Recherche Scientifique
Synthesis and Mechanistic Studies
Synthesis Pathways
A study on the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde elucidated several intermediates and reaction paths, proposing N-hydroxymethyl aniline as a key intermediate. This work contributes to understanding the complex reaction mechanisms involving aniline derivatives (Zhang et al., 2015).
Catalytic Oxidation
The aerobic oxidation of benzylamines to benzyl imines, including aniline derivatives, was catalyzed by metal–organic framework solids. This research shows the application of aniline derivatives in synthesizing imines, a critical functional group in organic synthesis (Dhakshinamoorthy et al., 2010).
Radical Cyclization
Research into the radical reactions of N-(2-halogenoalkanoyl)-substituted anilines explored under various conditions, highlighting the pathways to synthesize indolones, demonstrates the utility of aniline derivatives in radical cyclization reactions (Nishio et al., 2005).
Chemical Sensing and Catalysis
Fluorescent Chemosensors
Aniline derivatives have been employed in synthesizing fluorescent chemosensors for aluminum ions, showcasing their application in environmental monitoring and biological imaging (Shree et al., 2019).
Catalytic Reduction
Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalysts reveal the significance of adsorbed phenyl groups on kinetics, underscoring the role of aniline derivatives in understanding catalytic processes (Sheng et al., 2016).
Material Science and Polymerization
Conductive Polymers
The graft polymerization of aniline on silicon surfaces to create patterned conductive polyaniline layers illustrates the application of aniline derivatives in developing advanced materials for electronic devices (Li & Ruckenstein, 2002).
Lactide Polymerization
Aniline derivatives have been used in the preparation of catalysts for olefin polymerization, highlighting their role in creating polymers with specific properties (Jun et al., 2013).
Propriétés
IUPAC Name |
N-benzyl-3-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-3-9-19(10-4-1)13-8-16-24-22-15-7-14-21(17-22)23-18-20-11-5-2-6-12-20/h1-7,9-12,14-15,17,23H,8,13,16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYJRAIWQUYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-3-(3-phenylpropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



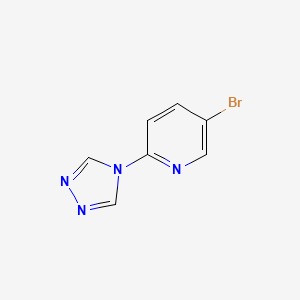
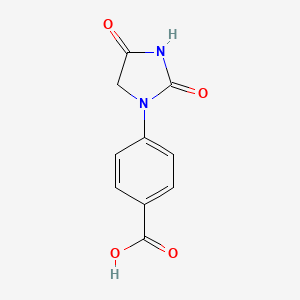
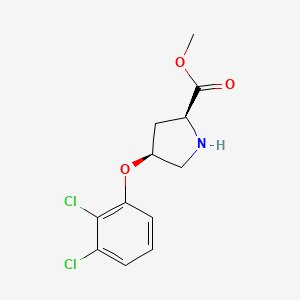

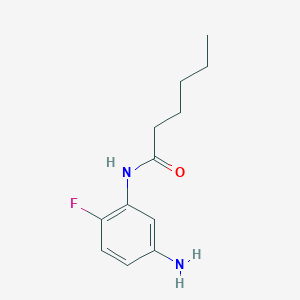
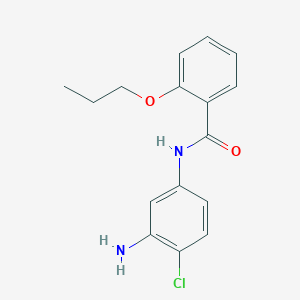
![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)
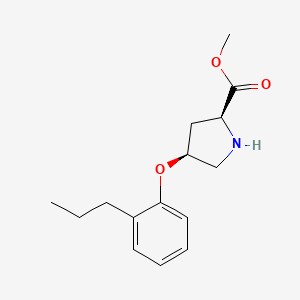
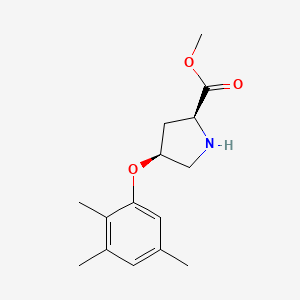
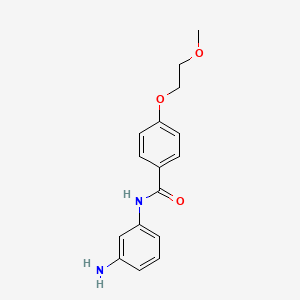
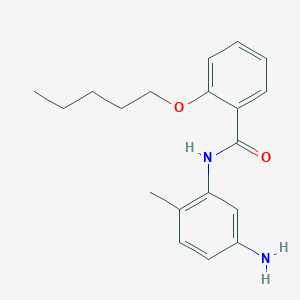
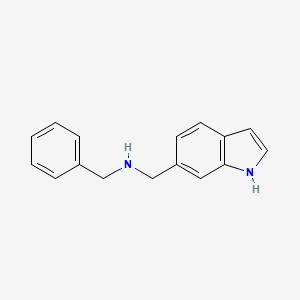
![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)
